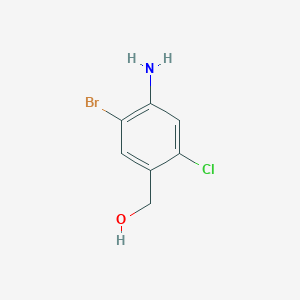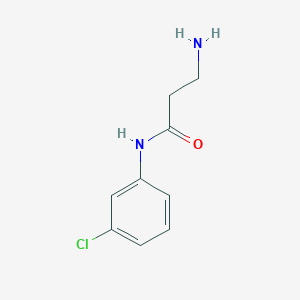![molecular formula C15H9ClN4 B11727116 7-[2-(4-Chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B11727116.png)
7-[2-(4-Chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[2-(4-Chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a chemical compound with the molecular formula C15H9ClN4. It is known for its unique structure, which combines a pyrazolo[1,5-a]pyrimidine core with a 4-chlorophenyl group and a carbonitrile group. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(4-Chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the reaction of aminopyrazole with dicarbonyl components. One common method is the Biginelli reaction, which can sometimes compete with the formation of pyrazolo[1,5-a]pyrimidines . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-[2-(4-Chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions could result in a variety of substituted pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
7-[2-(4-Chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including cytotoxic effects against cancer cell lines
Medicine: Research has explored its potential as a therapeutic agent, particularly in targeting specific enzymes like CDK2
Industry: Its unique structure makes it a candidate for the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-[2-(4-Chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit CDK2/cyclin A2, which plays a crucial role in cell cycle regulation. This inhibition can lead to alterations in cell cycle progression and induce apoptosis in cancer cells . The compound’s ability to form hydrogen bonds with key amino acids in the active site of CDK2 is essential for its inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a similar core structure but different substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with additional ring structures
Uniqueness
7-[2-(4-Chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile stands out due to its specific combination of a 4-chlorophenyl group and a carbonitrile group, which confer unique chemical and biological properties. Its ability to inhibit CDK2 and induce apoptosis in cancer cells highlights its potential as a therapeutic agent .
Properties
Molecular Formula |
C15H9ClN4 |
|---|---|
Molecular Weight |
280.71 g/mol |
IUPAC Name |
7-[2-(4-chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C15H9ClN4/c16-13-4-1-11(2-5-13)3-6-14-7-8-18-15-12(9-17)10-19-20(14)15/h1-8,10H |
InChI Key |
IFLIVURBQWDTRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=NC3=C(C=NN23)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


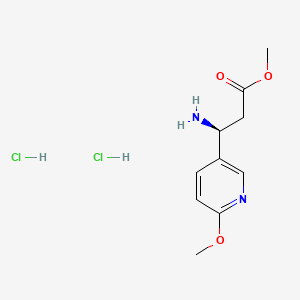


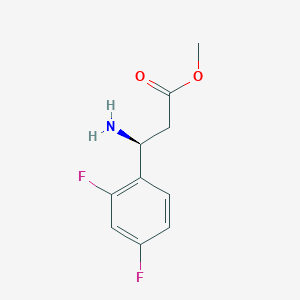
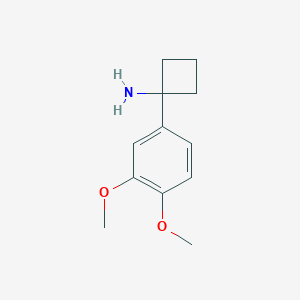
![1-[2-(Furan-2-yl)ethenyl]-3-methylurea](/img/structure/B11727076.png)
![3-{[2-(Quinolin-8-yl)hydrazin-1-ylidene]methyl}phenol](/img/structure/B11727079.png)

![N'-[(4-Chlorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11727097.png)
![4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol;hydrochloride](/img/structure/B11727105.png)
